Hexafluoroantimonic acid hexahydrate

Description

Conceptual Foundations of Superacidity

The concept of a "superacid" refers to an acid that is stronger than 100% pure sulfuric acid. wikipedia.orgquora.com The strength of these acids is quantified using the Hammett acidity function (H₀), which extends the familiar pH scale to highly concentrated and non-aqueous solutions. wikipedia.org An acid is classified as a superacid if its H₀ value is more negative than -12, the established H₀ of pure sulfuric acid. wikipedia.orgquora.com

Superacidity arises from the exceptional stability of the conjugate base formed upon donation of a proton. sciencenotes.org In many cases, superacids are formulated by combining a strong Brønsted acid with a powerful Lewis acid. wikipedia.org The Lewis acid effectively sequesters the anion of the Brønsted acid, thereby increasing the availability and activity of the protons. sciencenotes.org This synergy results in a medium with an exceptionally high proton-donating capability, enabling the protonation of extremely weak bases, including alkanes. wikipedia.org

Historical Evolution of Superacid Research

The term "superacid" was first introduced in 1927 by James Bryant Conant to describe acids more potent than conventional mineral acids. wikipedia.org However, the field saw significant expansion in the mid-20th century through the pioneering work of chemists like George A. Olah, who was awarded the Nobel Prize in Chemistry in 1994 for his contributions to carbocation chemistry. Olah's research extensively utilized superacids, such as "Magic Acid" (a mixture of fluorosulfuric acid and antimony pentafluoride), to generate and study stable carbocations, which were previously only theoretical intermediates. wikipedia.org This research opened new frontiers in organic chemistry, allowing for novel hydrocarbon transformations and the synthesis of complex organic molecules. wikipedia.org

Position of Hexafluoroantimonic Acid Hexahydrate within Superacid Classification

Hexafluoroantimonic acid (HSbF₆) is a preeminent example of a superacid, formed from the Brønsted acid hydrogen fluoride (B91410) (HF) and the Lewis acid antimony pentafluoride (SbF₅). wikipedia.org Its anhydrous form is considered one of the strongest known superacids, with an H₀ value that can reach as low as -28, making it quintillions of times more acidic than 100% sulfuric acid. chemicalbook.com

This compound, with the chemical formula HSbF₆·6H₂O, is the hydrated counterpart. The presence of six water molecules in its structure significantly influences its properties. While it is still a potent acidic medium, the water molecules act as proton acceptors (bases), which tempers the extreme acidity of the anhydrous form. Therefore, while it falls under the broad classification of superacids due to its inherent strength, its position is nuanced. It is considered a strong Brønsted acid catalyst, capable of initiating reactions that require significant proton-donating ability, though its H₀ value is less extreme than its anhydrous parent. alfa-chemistry.com

Detailed Research Findings

Recent research has highlighted the utility of this compound as a catalyst in organic synthesis. A notable study demonstrated its effectiveness in the ring-opening polymerization of epoxidized soybean oil. In this research, this compound acted as a powerful Brønsted acid catalyst to initiate the polymerization process, leading to the formation of biodegradable, crosslinked polymers with a high conversion rate of 98.7%. alfa-chemistry.com This application underscores the compound's capacity to facilitate complex organic transformations.

Interactive Data Tables

Properties of this compound

| Property | Value | Source |

| Chemical Formula | HSbF₆·6H₂O | scbt.com |

| Molecular Weight | 344.85 g/mol | scbt.comnih.gov |

| Appearance | Colorless liquid or white solid | alfa-chemistry.comamericanelements.com |

| Synonyms | Fluoroantimonic acid hexahydrate | scbt.com |

Hammett Acidity Function (H₀) of Selected Superacids

| Superacid | H₀ Value | Source |

| Fluoroantimonic acid (anhydrous) | -28 | wikipedia.org |

| Magic Acid (HSO₃F·SbF₅) | -23 | wikipedia.org |

| Perchloric acid (HClO₄) | -13 | wikipedia.org |

| Sulfuric acid (100%) | -12 | wikipedia.org |

Structure

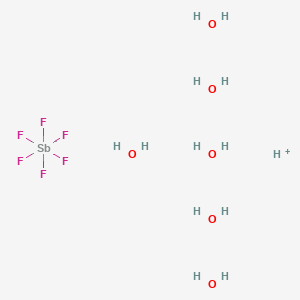

2D Structure

Properties

IUPAC Name |

hexafluoroantimony(1-);hydron;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSSNXRZMXGHE-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].O.O.O.O.O.O.F[Sb-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H13O6Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Hydration Chemistry of Hexafluoroantimonic Acid Hexahydrate

Preparation of Anhydrous Fluoroantimonic Acid Precursors

The synthesis of the anhydrous fluoroantimonic acid system is the foundational step for obtaining its hydrated counterpart. This precursor is not a simple compound but a complex equilibrium mixture. wikipedia.org Spectroscopic analysis reveals that it consists of various species, including HF-solvated protons like the fluoronium ion ([H₂F]⁺) and adducts of antimony pentafluoride and fluoride (B91410), such as [Sb₂F₁₁]⁻. wikipedia.orgwikipedia.org The simplified formula HSbF₆ is often used as a convenient approximation of the true composition. wikipedia.org

Several methods have been developed for the preparation of the anhydrous acid. The most common and direct synthesis involves the reaction of hydrogen fluoride (HF) with antimony pentafluoride (SbF₅). libretexts.orgpatsnap.com

Reaction: HF + SbF₅ → HSbF₆ (equilibrium mixture)

This reaction is spontaneous and creates a clear, colorless, viscous liquid. quora.comgoogle.com The acidity of the resulting superacid can be tuned by altering the ratio of the two components; increasing the mole fraction of SbF₅ enhances the acidity. wikipedia.orgquora.com

An alternative pathway involves the use of antimony pentachloride (SbCl₅) as the starting antimony source. In this process, an excess of hydrofluoric acid is reacted with antimony pentachloride. The reaction proceeds smoothly at temperatures between 0 and 25°C, yielding the fluoroantimonic acid and hydrogen chloride (HCl), which escapes as a gas. google.com

A different synthetic strategy avoids the direct use of HF gas by first preparing an ammonium (B1175870) salt. This two-step process begins with the reaction of antimony pentafluoride with anhydrous ammonia (B1221849) to produce solid, crystalline ammonium hexafluoroantimonate (NH₄SbF₆). nus.edu.sg The salt is then treated with a strong, non-aqueous acid like concentrated sulfuric acid (H₂SO₄) to yield the final product. nus.edu.sg

Step 1: SbF₅ + NH₃ → NH₄SbF₆ Step 2: NH₄SbF₆ + H₂SO₄ → HSbF₆ + NH₄HSO₄

These syntheses must be conducted under stringent anhydrous conditions using specialized equipment, as the precursors and the product are extremely sensitive to moisture. patsnap.comquora.com Materials compatible with the highly corrosive acid, such as those made of polytetrafluoroethylene (PTFE), are required for handling and storage. wikipedia.orghowstuffworks.com

Table 1: Synthetic Routes for Anhydrous Fluoroantimonic Acid Precursors

| Method | Reactant 1 | Reactant 2 | Key Conditions | Byproduct | Citation(s) |

|---|---|---|---|---|---|

| Direct Combination | Hydrogen Fluoride (HF) | Antimony Pentafluoride (SbF₅) | Anhydrous, controlled stoichiometry | None | patsnap.com, libretexts.org |

| Halide Exchange | Antimony Pentachloride (SbCl₅) | Hydrogen Fluoride (HF) | Excess HF, 0-25°C | Hydrogen Chloride (HCl) | google.com |

| Ammonium Salt Route | Ammonium Hexafluoroantimonate (NH₄SbF₆) | Sulfuric Acid (H₂SO₄) | Elevated temperature | Ammonium Bisulfate (NH₄HSO₄) | nus.edu.sg |

Controlled Hydration Methodologies for Hexahydrate Formation

The transformation of anhydrous fluoroantimonic acid into its hexahydrate form is a delicate process. The anhydrous acid reacts violently and exothermically with water, which makes direct, uncontrolled mixing hazardous and unlikely to produce the specific hexahydrate crystalline structure. quora.comquora.com Therefore, controlled hydration methodologies are essential.

While detailed industrial-scale protocols are not widely published, the formation of the hexahydrate can be inferred from laboratory-scale observations. Research has provided evidence for the existence of HSbF₆, confirmed by X-ray crystallography, which formed from a reaction mixture containing adventitious water. researchgate.net This suggests that the hexahydrate can be formed through the slow, stoichiometric introduction of water to the anhydrous acid in a controlled environment.

A feasible methodology would involve dissolving the anhydrous fluoroantimonic acid precursor in a suitable, unreactive solvent. Compatible solvents include sulfuryl chloride fluoride (SO₂ClF) and some chlorofluorocarbons. wikipedia.org The stoichiometric amount of water (a 6:1 molar ratio of H₂O to HSbF₆) would then be introduced slowly, possibly through vapor diffusion or as a dilute solution in an inert solvent. This slow addition would allow for the dissipation of heat from the exothermic hydration process, preventing decomposition and enabling the ordered crystallization of the hexahydrate, HSbF₆·6H₂O. scbt.comnih.gov The resulting product is identified as a mixed liquid-solid at room temperature. cymitquimica.com

Mechanistic Insights into Hydrate Stabilization

The stability of hexafluoroantimonic acid hexahydrate is rooted in the formation of a defined, stable crystal lattice. The six water molecules are not merely loosely associated; they play a crucial structural role in stabilizing the ionic components of the acid through extensive hydrogen bonding.

The core of the acid in the presence of water is best described as a hydrated proton and the hexafluoroantimonate anion (SbF₆⁻). The proton (H⁺) is solvated by the water molecules to form complex hydronium ions. Spectroscopic studies on other aqueous acidic solutions show that such solvated protons can exist in various forms, such as the Eigen cation ([H₉O₄]⁺) or Zundel cation ([H₅O₂]⁺), and are characterized by strong hydrogen bonding within their solvation shells. uoregon.edu In the hexahydrate crystal, the six water molecules arrange themselves to form a stable hydration sphere around the proton and interact with the SbF₆⁻ anion.

Table 2: Species and Stabilizing Interactions in this compound

| Component Species | Description | Stabilizing Interaction | Citation(s) |

|---|---|---|---|

| [H(H₂O)₆]⁺ (or similar) | A central proton solvated by six water molecules, forming a complex hydronium cation. | Covalent bonding within water; strong ion-dipole interactions and hydrogen bonding between the proton and water molecules. | uoregon.edu |

| [SbF₆]⁻ | The hexafluoroantimonate anion, which is a very weak base. | Ionic bonding with the complex cation. | libretexts.org |

| Crystal Lattice | The overall solid-state structure. | Extensive hydrogen bonding network between the hydration water of the cation and the fluorine atoms of the anion. | colab.ws |

Advanced Spectroscopic and Crystallographic Characterization of Hexafluoroantimonic Acid Hexahydrate

Investigation of Proton Speciation and Ionic Architectures

The acidic nature of hexafluoroantimonic acid hexahydrate in the solid state is defined by the presence of protonated water species, which exist in concert with the fluoroantimonate counterions. Spectroscopic techniques are pivotal in identifying and characterizing these transient and stable ionic structures.

Fluoronium Cations and Fluoroantimonate Anion Complexes

While the term "fluoronium ion" can refer to H₂F⁺, in the context of hexafluoroantimonic acid, it is part of a more complex speciation involving solvated protons and fluoroantimonate anions. Spectroscopic measurements indicate a mixture of HF-solvated protons, such as [(HF)ₙH]⁺, and adducts of antimony pentafluoride and fluoride (B91410), like [(SbF₅)ₙF]⁻. The simplified representation [H₂F]⁺[SbF₆]⁻, while convenient, does not fully capture the intricate nature of the superacid system. The extreme acidity is attributed to the fluoronium ion, which is formed by the protonation of hydrogen fluoride.

The fluoroantimonate anions, most notably hexafluoroantimonate ([SbF₆]⁻) and undecafluorodiantimonate ([Sb₂F₁₁]⁻), are crucial components of this superacid system. These anions are very weak bases, which contributes to the high acidity of the compound. In the solid-state structure of the hexahydrate, the [SbF₆]⁻ anion is the primary counterion to the protonated water species.

Spectroscopic Signatures of Proton Solvation

The solvation of protons in the hydrated crystal lattice of hexafluoroantimonic acid gives rise to characteristic spectroscopic signatures. Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of protonated water clusters, such as the hydronium ion (H₃O⁺) and the Zundel cation (H₅O₂⁺).

The presence of hydronium ions in crystalline hydrates can be identified by a characteristic bending vibration (ν₄) observed near 1740 cm⁻¹ in IR spectra. In aqueous acidic solutions, broader bands around 1205 cm⁻¹, 1750 cm⁻¹, and 2900 cm⁻¹ are attributed to the H₃O⁺ ion. The exact frequencies and shapes of these bands in the solid state are sensitive to the hydrogen-bonding environment within the crystal lattice.

Raman spectroscopy also provides valuable insights into the structure of protonated water species. For instance, in liquid water, an intense, broad peak observed around 2250 cm⁻¹ in the difference spectrum has been associated with excess hydrated protons. The study of protonated water clusters of varying sizes using IR spectroscopy has shown how the hydrogen-bonding network evolves, from chain-like structures to more complex three-dimensional cages. These studies provide a foundation for interpreting the spectra of the protonated species within the defined environment of the this compound crystal.

Solid-State Structural Elucidation

The precise arrangement of atoms in this compound has been determined through crystallographic studies, revealing a highly ordered and complex structure.

Crystallographic Analysis of Hydrate Forms

A detailed single-crystal X-ray diffraction study has elucidated the structure of the isostructural phases HEF₆·5H₂O·HF (where E = P, As, Sb). This work revealed that the compound commonly known as this compound is, in fact, a mixed hydrate with the formula [H₃O]⁺[SbF₆]⁻·HF·4H₂O.

These compounds crystallize in the cubic space group Im3m. The structure is characterized by a host lattice of water and hydrogen fluoride molecules that form polyhedral cages, entrapping the guest species. The lattice parameters for the isostructural series show a slight increase with the size of the central atom in the anion.

| Compound | Space Group | a (Å) at 173 K | Volume (ų) at 173 K |

|---|---|---|---|

| HPF₆·5H₂O·HF | Im3m | 12.251 | 1838.9 |

| HAsF₆·5H₂O·HF | Im3m | 12.339 | 1878.9 |

| HSbF₆·5H₂O·HF | Im3m | 12.518 | 1961.6 |

Clathrate-Like Hydrate Formation and Isostructural Analogues

The crystal structure of this compound is best described as a clathrate-like hydrate. Clathrate hydrates are crystalline solids where a framework of host molecules (in this case, water and hydrogen fluoride) forms cages that entrap guest molecules (the protonated water species and fluoroantimonate anions).

The host lattice is composed of a disordered arrangement of H₂O molecules and HF molecules, which are hydrogen-bonded to form polyhedral cages. The guest species, the [SbF₆]⁻ anions and the protonated water cations (predominantly H₃O⁺), occupy these cages. This clathrate-like arrangement is a common feature for the hydrates of strong acids like hexafluorophosphoric acid and hexafluoroarsenic acid, which are isostructural with the hexafluoroantimonic acid hydrate. The stability of this structure is derived from the snug fit of the guest ions within the host lattice cages.

Cryogenic and Matrix Isolation Techniques for Reactive System Analysis

Cryogenic and matrix isolation techniques are powerful experimental methods for studying highly reactive species and transient intermediates by trapping them in an inert, low-temperature matrix. These techniques allow for the spectroscopic characterization of species that would be too short-lived to observe under normal conditions.

In the context of hexafluoroantimonic acid, these methods could be employed to study the initial products of the interaction between SbF₅, HF, and H₂O at very low temperatures. By co-condensing these components with a large excess of an inert gas such as argon or neon onto a cryogenic surface, individual molecules and small clusters can be isolated and their vibrational spectra (typically infrared) can be recorded.

This approach could provide detailed information on the formation of the initial protonated species, such as H₃O⁺ and various solvated forms, and the step-wise assembly of the fluoroantimonate anion. While specific studies on the this compound system using these techniques are not extensively reported, the methodology is well-suited for investigating the fundamental interactions that lead to the formation of this complex superacid hydrate.

Protonation Chemistry and Intrinsic Acidic Strength of Hexafluoroantimonic Acid Hexahydrate

Quantitative Measurement of Acidity: Hammett Acidity Function Analysis

The acidity of superacids is too high to be measured on the conventional pH scale, which is limited to dilute aqueous solutions. wikipedia.org Instead, the Hammett acidity function (H₀) is employed to quantify the acidity of highly concentrated strong acids. wikipedia.org This scale is based on the acid's ability to protonate a series of weak indicator bases. libretexts.org A more negative H₀ value signifies a stronger acid. libretexts.org

Fluoroantimonic acid, the combination of HF and SbF₅, is recognized as one of the strongest superacids, with its H₀ value depending on the ratio of its components. wikipedia.org For instance, a solution containing just 1 mol% of SbF₅ in HF has an H₀ of -20, which drops to -21 for a 10 mol% solution. wikipedia.org The lowest measured H₀ values for fluoroantimonic acid can reach approximately -28, starkly contrasting with the -12 value for 100% sulfuric acid. wikipedia.orgwikipedia.org This indicates an acidity many orders of magnitude greater than that of pure sulfuric acid. wikipedia.org

The following table provides a comparison of the Hammett acidity function for various acids, highlighting the superior strength of fluoroantimonic acid.

| Acid | H₀ Value |

| Fluoroantimonic acid (HF:SbF₅) | -28 wikipedia.orglibretexts.org |

| Magic acid (HSO₃F:SbF₅) | -23 wikipedia.org |

| Carborane acids (H(HCB₁₁X₁₁)) | ≤ -18 wikipedia.org |

| Fluorosulfuric acid (FSO₃H) | -15.1 wikipedia.org |

| Triflic acid (HOSO₂CF₃) | -14.9 wikipedia.org |

| Perchloric acid (HClO₄) | -13 wikipedia.org |

| Sulfuric acid (H₂SO₄) | -12 wikipedia.org |

This table presents approximate H₀ values for comparison. The value for fluoroantimonic acid can vary with composition.

Mechanisms of Substrate Protonation

The immense protonating power of fluoroantimonic acid allows it to react with substances that are typically considered non-reactive or weakly basic. cymitquimica.com

Carbocation Generation from Hydrocarbons

A defining characteristic of superacids like fluoroantimonic acid is their ability to protonate even saturated hydrocarbons, which lack lone pairs of electrons and are inert to conventional acids. wikipedia.orglibretexts.org This process generates highly reactive and unstable carbocations. wikipedia.org For example, in 1967, it was demonstrated that fluoroantimonic acid can react with isobutane (B21531) and neopentane (B1206597) to produce tertiary carbocations, such as the tert-butyl cation, and molecular hydrogen. wikipedia.org The reaction with methane (B114726) can also be initiated, leading to the formation of CH₅⁺, which can then proceed to form more stable carbocations. libretexts.org This ability is crucial in petrochemical industries for processes like alkane isomerization. libretexts.org

Protonation of Weakly Basic Organic Functionalities

Fluoroantimonic acid is capable of protonating almost all organic compounds. wikipedia.org This includes species that are not typically viewed as bases, such as aldehydes, ketones, and even other acids like phosphoric and nitric acid. libretexts.org This powerful protonating ability stems from the fact that the system's chemical potential of the proton is significantly higher than in conventional acids. wikipedia.org It can force a molecule that would otherwise be neutral or even acidic in other media to accept a proton. libretexts.org This reactivity makes it an invaluable reagent in organic synthesis for creating highly reactive intermediates. cymitquimica.compatsnap.com

Role of Counterion Stability in Superacidic Enhancement

The extraordinary strength of fluoroantimonic acid is not solely due to the proton-donating ability of HF but is critically dependent on the stability of the resulting anion, or counterion. libretexts.orgcymitquimica.com When the Brønsted acid (HF) donates a proton, the strong Lewis acid (SbF₅) accepts the fluoride (B91410) ion (F⁻). libretexts.org

This interaction forms the extremely stable and weakly nucleophilic hexafluoroantimonate anion (SbF₆⁻). libretexts.orglibretexts.org The reaction can be simplified as:

HF + SbF₅ → H⁺ + SbF₆⁻

In reality, the speciation is more complex, involving species like the fluoronium ion (H₂F⁺) and larger anions such as the undecafluorodiantimonate anion (Sb₂F₁₁⁻), which is even more stable and a weaker base than SbF₆⁻. wikipedia.orgwikiwand.com The negative charge on these anions is delocalized over many electronegative fluorine atoms, making them exceptionally poor bases and nucleophiles. libretexts.org This extreme stability of the conjugate base prevents it from re-associating with the proton, thereby maximizing the proton's availability and resulting in the system's profound superacidity. libretexts.orgresearchgate.net

Catalytic Applications in Advanced Organic Transformations Mediated by Hexafluoroantimonic Acid Hexahydrate

Cationic Polymerization Reactions

Cationic polymerization is a chain-growth polymerization process initiated by an electrophilic species, such as a strong Brønsted or Lewis acid. wikipedia.org Hexafluoroantimonic acid hexahydrate, owing to its superacidic nature, is a highly effective initiator for such reactions, particularly for monomers that are nucleophilic and can form stable cationic intermediates. researchgate.netwikipedia.org

Ring-Opening Polymerization of Epoxidized Substrates

This compound has proven to be a potent catalyst for the ring-opening polymerization (ROP) of epoxidized substrates. researchgate.net This process is of significant interest for the synthesis of biodegradable polymers from renewable resources. A notable example is the polymerization of epoxidized soybean oil (ESO). researchgate.netalfa-chemistry.com

In a representative study, ESO was effectively polymerized using a catalytic amount of HSbF₆·6H₂O in ethyl acetate. alfa-chemistry.com The superacid initiates the reaction by protonating an epoxy group on the triglyceride, generating a reactive cationic center. This cation then propagates by attacking another epoxy group on a neighboring ESO molecule, leading to the formation of a crosslinked polymer network. researchgate.net The resulting polymer (SA-RPESO) was characterized as having a high crosslink density. alfa-chemistry.com The thermal properties of these polymers showed stability up to 200 °C, with glass transition temperatures ranging from -13 °C to -21 °C. researchgate.net

Table 1: Ring-Opening Polymerization of Epoxidized Soybean Oil (ESO) Catalyzed by HSbF₆·6H₂O A summary of reaction conditions and outcomes for the polymerization of ESO.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | This compound (HSbF₆·6H₂O) | alfa-chemistry.com |

| Substrate | Epoxidized Soybean Oil (ESO) | alfa-chemistry.com |

| Solvent | Ethyl Acetate | alfa-chemistry.com |

| Catalyst Amount | 0.20 g (0.6 mmol) | alfa-chemistry.com |

| Substrate Amount | 30 g | alfa-chemistry.com |

| Temperature | 30 °C | alfa-chemistry.com |

| Reaction Time | 3 hours | alfa-chemistry.com |

| Conversion | 98.7% | alfa-chemistry.com |

| Product | Crosslinked Poly(epoxidized soybean oil) | researchgate.netalfa-chemistry.com |

Optimization of Polymerization Efficiency and Selectivity

The efficiency and selectivity of cationic polymerizations, including those catalyzed by this compound, are influenced by several key parameters. numberanalytics.com Optimization of these conditions is crucial for controlling polymer properties such as molecular weight, polydispersity, and structure. numberanalytics.comnih.gov

Key strategies for optimization include:

Reaction Temperature: Temperature significantly affects both the rate of polymerization and the final molecular weight. numberanalytics.com Higher temperatures generally increase the reaction rate but can also promote chain transfer reactions, leading to lower molecular weights. numberanalytics.com For the polymerization of ESO with HSbF₆·6H₂O, a controlled temperature of 30 °C was maintained to achieve high conversion. alfa-chemistry.com

Solvent and Counterion: The choice of solvent is critical as its polarity can influence the nature of the propagating species (e.g., free ions vs. ion pairs). wikipedia.orgnumberanalytics.com The non-nucleophilic and stabilizing nature of the hexafluoroantimonate (SbF₆⁻) counterion is advantageous in preventing premature termination of the growing polymer chain.

Monomer and Initiator Concentration: The ratio of monomer to initiator is a primary determinant of the polymer's molecular weight. nih.gov In the case of ESO polymerization, a specific catalyst-to-substrate ratio was employed to achieve a high degree of crosslinking. alfa-chemistry.com

Use of Additives: In some cationic polymerization systems, additives like electron donors can be used to stabilize the cationic initiator. numberanalytics.com

By carefully controlling these factors, the polymerization process can be tailored to produce polymers with desired characteristics for specific applications. nih.gov

Carbon-Carbon Bond Forming Reactions

The strong protonating ability of hexafluoroantimonic acid enables it to catalyze a variety of carbon-carbon bond-forming reactions, including cyclizations and cycloadditions, by generating reactive carbocationic intermediates from unsaturated hydrocarbon precursors. wikipedia.orgresearchgate.net

Cyclization Reactions in Hydrocarbon Chemistry

Superacid systems based on antimony pentafluoride, such as hexafluoroantimonic acid, are effective in promoting intramolecular cyclization reactions. researchgate.net These reactions are fundamental in the synthesis of cyclic and polycyclic hydrocarbon frameworks. For instance, related superacid systems like HF-SbF₅ have been shown to catalyze the cyclization of substituted 1,2-diphenylethanes to yield tricyclic ketones. researchgate.net Similarly, the catalysis of 1,6-diene cyclizations to form gem-dimethylcyclohexane structures and tandem cyclizations of trienes to afford bicyclic products have been achieved using Lewis superacids. dntb.gov.ua These transformations proceed through the protonation of a double bond, which generates a carbocation that is subsequently attacked by another intramolecular π-system, leading to ring closure.

Formal Cycloaddition Methodologies for Heterocyclic Synthesis

Hexafluoroantimonic acid has been successfully employed as a catalyst in formal cycloaddition reactions for the synthesis of complex heterocyclic structures. researchgate.net A significant example is the development of a formal [3+2+2] cycloaddition of aziridines with two alkyne molecules to produce azepine derivatives, which are seven-membered heterocyclic rings. researchgate.net

This reaction demonstrates the unique reactivity afforded by the superacid catalyst. The proposed mechanism involves the activation of the aziridine (B145994) and alkyne substrates, facilitating a cascade of bond-forming events. The method is versatile, accommodating either two identical or two different terminal alkynes in the cycloaddition with unactivated aziridines. researchgate.net

Table 2: Formal [3+2+2] Cycloaddition for Azepine Synthesis An overview of the hexafluoroantimonic acid-catalyzed synthesis of azepines.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Formal [3+2+2] Cycloaddition | researchgate.net |

| Catalyst | Hexafluoroantimonic Acid | researchgate.net |

| Substrates | Aziridines, Terminal Alkynes | researchgate.net |

| Product | Azepine Derivatives | researchgate.net |

| Significance | A practical method for synthesizing seven-membered heterocyclic rings from simple precursors. | researchgate.net |

Functional Group Interconversions and Activated Substrate Chemistry

The extreme acidity of hexafluoroantimonic acid allows it to protonate and activate a wide array of organic functional groups that are typically unreactive towards conventional acids. wikipedia.org This capability makes it a valuable reagent for mediating challenging functional group interconversions.

Superacidic media containing the hexafluoroantimonate anion can facilitate reactions such as the conversion of butyrolactones into dicarboxylic acids in the presence of carbon monoxide. researchgate.net This transformation involves the activation of the lactone and subsequent carbonylation. Furthermore, this compound is described as an excellent medium for the preparation of alkylidene oxonium salts, which are highly reactive intermediates for further synthesis. scbt.com The fundamental principle behind this reactivity is the ability of the superacid to protonate even very weak bases, generating electrophilic species that can undergo subsequent transformations. wikipedia.org This includes the protonation of nearly all organic compounds, which can lead to subsequent dehydration or dehydrogenation events. wikipedia.org

Acid-Catalyzed Esterification Processes

The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to produce an ester and water. chemguide.co.ukmanchester.ac.uk The efficiency of this equilibrium-driven process is highly dependent on the strength of the acid catalyst. masterorganicchemistry.com While common mineral acids like sulfuric acid are effective, superacids can offer significantly enhanced reaction rates.

Although detailed research findings specifically employing this compound for a broad range of esterification reactions are not extensively documented in publicly available literature, the fundamental principles of superacid catalysis suggest its potential for high efficacy. The extreme protonating power of the hexafluoroantimonic acid system would readily activate the carbonyl group of the carboxylic acid, making it highly susceptible to nucleophilic attack by the alcohol. rsc.org This enhanced electrophilicity at the carbonyl carbon is the crux of acid catalysis in esterification.

Data regarding the catalytic performance of various acid catalysts in esterification reactions provide a comparative context for the potential of superacid catalysis.

| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |

| ZrOCl₂·8H₂O | Lauric acid, Methanol | 1:8 molar ratio, 1% catalyst, 6h | >95 | researchgate.net |

| Bi(OTf)₃ | Benzoic acid, Heptanol | 1 mol% catalyst, 150°C, 6h | >99 | rug.nl |

| Iron(III) Acetylacetonate | Benzoic acid, Benzyl alcohol | 5 mol% catalyst, refluxing xylene | High | researchgate.net |

While the table above illustrates the effectiveness of other metal-based and triflate catalysts, specific yield data for this compound in similar reactions remains elusive in the reviewed literature.

Generation of Reactive Intermediates for Organic Synthesis (e.g., Alkylidene Oxonium Salts)

This compound has been identified as an excellent medium for the preparation of alkylidene oxonium salts. These reactive intermediates are valuable in a variety of organic syntheses. Alkylidene oxonium salts are typically generated from the protonation of lactones or the reaction of other suitable precursors in a superacidic environment. The high acidity of hexafluoroantimonic acid stabilizes these otherwise transient species, allowing for their isolation and subsequent reaction.

The generation of these oxonium salts can be represented by the protonation of a lactone, which is driven by the superacid catalyst. While specific research detailing the use of the hexahydrate form is limited, the anhydrous form, fluoroantimonic acid, is well-known for this purpose.

Catalysis with Unconventional Substrates and Reaction Media

The catalytic prowess of this compound extends to challenging substrates and non-traditional reaction environments, opening new avenues for materials science and chemical synthesis.

Functionalization of Carbon Allotropes (e.g., Graphene Oxide, Carbon Nanotubes)

The functionalization of carbon allotropes like graphene, graphene oxide, and carbon nanotubes (CNTs) is crucial for tailoring their properties for specific applications. Superacids, including hexafluoroantimonic acid, have been shown to be effective in dispersing and functionalizing these materials. The strong acidic medium can protonate the graphitic surface, leading to the introduction of functional groups.

For instance, the dissolution of single-walled carbon nanotubes (SWCNTs) in superacids like chlorosulfonic acid occurs via direct protonation of the nanotube sidewalls. rice.edu This process can be monitored by Raman spectroscopy, where a characteristic upshift in the G-band frequency indicates the level of charge transfer from the nanotube to the acid. nih.gov

| Carbon Allotrope | Superacid Medium | Analytical Technique | Observed Effect | Reference |

| Single-Walled Carbon Nanotubes | Chlorosulfonic Acid | Raman Spectroscopy | G-peak upshift of ~23 cm⁻¹ | rice.edu |

| Single-Walled Carbon Nanotubes | 100% Sulfuric Acid | Raman Spectroscopy | G-peak upshift | nih.gov |

While these studies highlight the general capability of superacids, specific data on the use of this compound for the functionalization of graphene or graphene oxide, including detailed XPS or Raman analysis, is not widely reported. XPS is a powerful technique to confirm functionalization, with the C1s spectrum showing shifts and new peaks corresponding to different carbon bonding environments. researchgate.netresearchgate.net

Superacid Catalysis in Non-Traditional Solvent Systems (e.g., Ionic Liquids)

Ionic liquids (ILs) have emerged as "green" and tunable solvents for a variety of chemical reactions. The combination of superacid catalysis with ionic liquid media can offer unique advantages, such as enhanced reaction rates and easier catalyst separation and recycling. The use of Brønsted acidic ionic liquids as catalysts is an active area of research. nih.gov

While the concept of using superacids in ionic liquids is established, specific examples of employing this compound in these systems for catalytic transformations are not prevalent in the reviewed literature. The high acidity of the superacid could potentially be modulated by the choice of the ionic liquid, leading to novel catalytic systems. Research in this area is ongoing, with a focus on creating highly acidic yet stable catalytic media. researchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is fundamental to optimizing existing processes and designing new catalysts. For superacid-catalyzed reactions, this often involves the characterization of highly reactive cationic intermediates and the elucidation of the elementary steps in the catalytic cycle.

Detailed mechanistic studies, including kinetic analysis and computational modeling, specifically for catalytic cycles involving this compound, are not extensively available in the public domain. General mechanistic principles of acid catalysis, such as the role of protonation in activating substrates, are well-understood. masterorganicchemistry.com For instance, in esterification, the reaction is believed to proceed through a tetrahedral intermediate formed after the protonated carbonyl is attacked by the alcohol. rsc.org

Applications in Materials Science and Polymer Chemistry

Synthesis of High-Performance Polymeric Materials

The catalytic activity of hexafluoroantimonic acid hexahydrate is particularly valuable in the synthesis of high-performance polymeric materials. Its ability to initiate cationic polymerization and promote specific chemical reactions allows for the tailoring of polymer structures to achieve desired characteristics.

While direct research specifically detailing the use of this compound in hydrogel development is limited, the principles of cationic polymerization initiated by superacids suggest its potential in this area. Cationic polymerization is a key method for synthesizing polymers used in hydrogels. The initiation of such polymerization by a strong acid like hexafluoroantimonic acid could lead to the formation of polymer chains with controlled molecular weights and distributions, which are crucial factors in determining the swelling behavior, mechanical strength, and pore size of hydrogels. The ability to control these properties is essential for creating hydrogels with tunable characteristics for various applications, such as in biomedical devices and absorbent materials.

Table 1: Potential Influence of this compound on Hydrogel Properties

| Property | Potential Effect of Catalyst | Rationale |

|---|---|---|

| Swelling Ratio | Tunable | Control over polymer chain length and cross-linking density. |

| Mechanical Strength | Adjustable | Modification of polymer molecular weight and network structure. |

Hexafluoroantimonic acid has been utilized in the synthesis of high-performance polymers with improved thermal and mechanical properties. For instance, it has facilitated the development of phosphinated curable polyimides. patsnap.com The incorporation of fluorine-containing aromatic diamine compounds, synthesized using fluoroantimonic acid, as monomers has led to the production of fluorinated polyimides with improved solubility, optical transparency, and mechanical strength. patsnap.com The inherent strength of the carbon-fluorine bond contributes to the enhanced thermal stability of these polymers. The use of a powerful catalyst like hexafluoroantimonic acid ensures efficient polymerization, leading to polymers with high molecular weights and a well-defined structure, which are prerequisites for high thermal stability.

Table 2: Comparison of Properties of Fluorinated vs. Non-Fluorinated Polyimides

| Property | Standard Polyimide | Fluorinated Polyimide (Synthesized with Fluoroantimonic Acid) |

|---|---|---|

| Thermal Stability | High | Very High |

| Solubility | Low | Improved |

| Optical Transparency | Moderate | High |

Preparation of Fluorinated Compounds via Acid-Catalyzed Pathways

Hexafluoroantimonic acid is a powerful fluorinating agent and catalyst in the synthesis of a wide range of fluorinated organic compounds. patsnap.com Its extreme acidity allows it to activate substrates and facilitate the introduction of fluorine atoms into molecules that are unreactive towards conventional fluorinating agents. One of the key applications is in the fluorination of aromatic compounds. patsnap.com

The mechanism often involves the protonation of the aromatic ring by the superacid, which generates a highly electrophilic intermediate that can then react with a fluoride (B91410) source. This acid-catalyzed pathway provides a route to synthesize fluorinated aromatics which are important building blocks in pharmaceuticals, agrochemicals, and advanced materials.

Table 3: Examples of Fluorination Reactions Catalyzed by Superacids

| Substrate | Product | Catalyst System |

|---|---|---|

| Benzene | Fluorobenzene | HF/SbF₅ |

| Toluene | Fluorotoluenes | HF/SbF₅ |

Note: While these examples use the closely related HF/SbF₅ system (fluoroantimonic acid), similar reactivity is expected with this compound.

Advanced Materials Modification and Surface Functionalization

The high reactivity of hexafluoroantimonic acid makes it a candidate for the modification and functionalization of material surfaces. While specific research on the hexahydrate form is scarce, the anhydrous form is known to be used for etching and surface activation. patsnap.com This superacid can protonate and remove surface oxides or impurities, creating a more reactive surface for subsequent functionalization.

This capability is valuable in the electronics industry for etching semiconductors and in materials science for creating specialized coatings. patsnap.com The ability to modify the surface chemistry of a material can dramatically alter its properties, such as adhesion, wettability, and biocompatibility. For example, surface functionalization can be used to introduce specific chemical groups onto a polymer surface to enhance its interaction with other materials or biological systems.

Comparative Analysis of Hexafluoroantimonic Acid Hexahydrate with Other Superacid Systems

Acidity Function Comparison with Diverse Brønsted and Lewis Superacids

A superacid is defined as a medium with a proton chemical potential higher than that of 100% pure sulfuric acid. reddit.com The strength of these acids is measured using the Hammett acidity function (H₀), where a more negative value indicates a stronger acid. Pure sulfuric acid has an H₀ of -12. reddit.comsocietechimiquedefrance.fr Superacids, therefore, have H₀ values below -12. libretexts.org

Brønsted superacids, such as Fluorosulfuric acid (HSO₃F) and Trifluoromethanesulfonic acid (CF₃SO₃H), are significantly stronger than sulfuric acid. reddit.com The acidity of these systems can be dramatically enhanced by the addition of a Lewis acid, such as Antimony pentafluoride (SbF₅). societechimiquedefrance.fr This combination creates a conjugated Brønsted-Lewis superacid. The Lewis acid's role is to stabilize the conjugate base of the Brønsted acid, thereby increasing the activity of the proton. For instance, adding SbF₅ to HSO₃F creates "Magic Acid," while its addition to Hydrogen fluoride (B91410) (HF) produces Fluoroantimonic acid, the strongest known superacid system. societechimiquedefrance.frlibretexts.org The acidity of the HF-SbF₅ system can reach estimated H₀ values below -26. societechimiquedefrance.fr

Hexafluoroantimonic acid hexahydrate (HSbF₆·6H₂O) is the hydrated, solid form of fluoroantimonic acid. While it is a powerful acid, the presence of water molecules moderates its acidity compared to the anhydrous HF-SbF₅ system. The six water molecules form a hydration shell around the proton, creating a complex cation, and the acid exists as an ionic solid. Its strength stems from the extreme stability of the hexafluoroantimonate (SbF₆⁻) anion, which has a very low affinity for protons. While a precise H₀ value for the hexahydrate is not commonly cited alongside anhydrous superacids, it is recognized as a potent Brønsted acid catalyst capable of initiating reactions that require high acidity. alfa-chemistry.com

The following table compares the Hammett acidity function values for several superacid systems.

| Acid System | Composition | Hammett Acidity Function (H₀) | Acid Type |

| Sulfuric Acid | H₂SO₄ | -12.0 | Brønsted |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | -14.1 | Brønsted |

| Fluorosulfuric Acid | HSO₃F | -15.1 | Brønsted |

| Magic Acid | HSO₃F-SbF₅ (1:1) | -23.0 | Brønsted-Lewis |

| Fluoroantimonic Acid | HF-SbF₅ (1:1) | ≈ -28 (estimated) | Brønsted-Lewis |

| This compound | HSbF₆·6H₂O | Not typically measured on this scale; potent solid acid | Brønsted |

Data sourced from multiple references. reddit.comsocietechimiquedefrance.frlibretexts.orgechemi.com

Structural Homologies and Distinctions Across Superacid Families

The defining structural feature of Brønsted-Lewis superacids is the interaction between a proton donor (Brønsted acid) and an electron pair acceptor (Lewis acid). libretexts.org This interaction generates a very stable, large, and weakly coordinating anion, which is crucial for maximizing the "freeness" and reactivity of the proton.

In the Fluoroantimonic acid (HF-SbF₅) system, the Lewis acid SbF₅ abstracts a fluoride ion from HF to form the exceptionally stable octahedral hexafluoroantimonate anion (SbF₆⁻). libretexts.org This leaves a highly acidic solvated proton. In concentrated solutions, further reactions can lead to polymeric anions like Sb₂F₁₁⁻.

Magic Acid (HSO₃F-SbF₅) features a similar principle. The SbF₅ Lewis acid interacts with the fluorosulfuric acid, leading to complex anions such as [FSO₃-SbF₅]⁻. The negative charge is delocalized over this large anionic structure, making it a very poor base and thus rendering the corresponding proton exceptionally acidic.

Carborane superacids , such as H(CHB₁₁Cl₁₁), represent a different family. Their structure is based on a highly stable, icosahedral carborane anion. This anion's stability and large size are derived from its three-dimensional aromaticity and the electron-withdrawing effects of the halogen substituents, not from a Brønsted-Lewis combination. This makes the anion incredibly inert and non-coordinating.

This compound (HSbF₆·6H₂O) presents a structural distinction from the anhydrous liquid systems. It is an ionic solid whose crystal lattice consists of distinct cationic and anionic centers. The anion is the same stable, octahedral SbF₆⁻ found in the anhydrous system. The cation, however, is not a simple proton but a hydrated proton cluster, which can be represented as [H(H₂O)₆]⁺ or similar structures. alfa-chemistry.com This sequestration of the proton within a water cluster moderates its reactivity compared to the protons in anhydrous media, and its solid nature imposes different reaction conditions (heterogeneous catalysis) compared to liquid superacids.

Comparative Catalytic Efficacy and Selectivity Profiles in Organic Reactions

Superacids are powerful catalysts for a variety of organic transformations, particularly those involving carbocation intermediates. patsnap.comresearchgate.net Their extreme acidity allows them to protonate even very weak bases like hydrocarbons. societechimiquedefrance.fr

Anhydrous Fluoroantimonic acid (HF-SbF₅) and Magic Acid are renowned for their ability to catalyze isomerization and alkylation of alkanes. libretexts.orgpatsnap.com For instance, Fluoroantimonic acid is used as a catalyst for the isomerization of tetrahydrodicyclopentadiene (B3024363) to adamantane. chemicalbook.comchemicalbook.com The homogeneous nature of these liquid catalysts provides excellent contact with reactants, leading to high catalytic activity. However, their extreme corrosivity (B1173158) and the difficulty in separating the catalyst from the reaction products are significant drawbacks. echemi.comresearchgate.net

Solid superacids are often preferred in industrial settings to mitigate the issues of corrosion and catalyst separation. libretexts.orgresearchgate.net These catalysts, which can include sulfated metal oxides or acids supported on solid matrices, provide active sites for reactions like cracking, isomerization, and alkylation in a more manageable, heterogeneous format. sapub.org

This compound functions as a potent, yet more manageable, solid Brønsted acid catalyst. alfa-chemistry.com Its efficacy has been demonstrated in initiating the ring-opening polymerization of epoxidized soybean oil (ESO). alfa-chemistry.comchemicalbook.comchemicalbook.com In this reaction, the acid protonates the epoxide rings, initiating a cationic polymerization process to form a crosslinked polymer. alfa-chemistry.com While perhaps not possessing the sheer protonating power of anhydrous HF-SbF₅ for activating alkanes, its solid form and high acidity make it an effective and selective catalyst for specific applications like polymerization where a strong Brønsted acid initiator is required. alfa-chemistry.comgoogle.com

The following table summarizes the catalytic applications of these superacid systems.

| Superacid System | Physical Form | Typical Reactions Catalyzed | Examples of Use |

| Fluoroantimonic Acid | Liquid | Alkylation, Isomerization, Protonation of weak bases | Isomerization of alkanes (e.g., to adamantane). chemicalbook.comchemicalbook.com |

| Magic Acid | Liquid | Alkylation, Isomerization, Generating stable carbocations | Isomerization of saturated hydrocarbons. libretexts.org |

| Carborane Superacids | Solid | Polymerization, Hydroarylation | Not widely used as industrial catalysts but studied for high inertness. |

| This compound | Solid | Cationic Polymerization, Preparation of salts | Ring-opening polymerization of epoxidized soybean oil. alfa-chemistry.comchemicalbook.com Preparation of alkylidene oxonium salts. scbt.com |

Future Directions and Emerging Research Frontiers for Hexafluoroantimonic Acid Hexahydrate

Exploration of Novel Catalytic Pathways and Substrate Reactivity

The exceptional proton-donating ability of hexafluoroantimonic acid is the cornerstone of its catalytic potential, enabling reactions that are difficult or impossible with conventional acids. patsnap.com Future research will focus on harnessing this reactivity to forge novel catalytic pathways and expand the range of substrates that can be chemically transformed. A significant area of exploration is the activation of exceptionally stable molecules. Lewis superacids stronger than antimony pentafluoride can break robust chemical bonds, such as carbon-fluorine (C-F) and sulfur-fluorine (S-F) bonds. uni-paderborn.de This opens up the possibility of using hexafluoroantimonic acid to convert persistent and non-biodegradable fluorinated compounds, including certain greenhouse gases and per- and polyfluoroalkyl substances (PFAS), into more benign chemicals. uni-paderborn.depopularmechanics.com

Development of Advanced in situ Characterization Techniques for Reactive Environments

Understanding the behavior of hexafluoroantimonic acid hexahydrate in real-time is critical to unlocking its full potential, yet it presents significant challenges due to the medium's extreme corrosivity (B1173158) and reactivity. wikipedia.orgpatsnap.com Consequently, a major research frontier is the development and adaptation of advanced in situ characterization techniques capable of probing these harsh reactive environments. Such techniques are essential for elucidating reaction mechanisms, identifying transient intermediates, and understanding the complex dynamics of proton transfer. umn.eduyoutube.com

Spectroscopic methods are at the forefront of this effort. In situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for studying superacid systems. patsnap.comrushim.ruacs.org Future developments will aim to improve the design of spectroscopic cells, perhaps using resistant materials like polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA), to withstand the acid while allowing for high-resolution measurements. wikipedia.orgyoutube.com Raman spectroscopy is also a valuable technique, particularly because of the transparency of aqueous solvents, which allows for direct monitoring of reactions in solution. nih.gov Specialized techniques like Attenuated Total Reflectance (ATR) can probe species directly at the catalyst surface. youtube.com

For surface-sensitive analysis, Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) allows researchers to study the elemental composition and chemical state of a catalyst's surface under realistic reaction conditions, moving beyond ultra-high vacuum environments. numberanalytics.com To visualize structural changes at the nanoscale, in situ Transmission Electron Microscopy (TEM) can be employed. numberanalytics.com The integration of these advanced methods will provide a more complete picture of catalytic events as they happen, bridging the gap between theoretical models and experimental reality. patsnap.com

Refinement of Computational Approaches for Rational Superacid Design

Computational chemistry provides an indispensable toolkit for understanding and predicting the behavior of superacids, offering insights that are difficult to obtain experimentally. acs.org Future research will focus on refining these computational models to enable the rational design of new superacids with tailored properties. Ab initio molecular dynamics (MD) simulations, based on Density Functional Theory (DFT), have already been successfully used to investigate the structure, proton transfer mechanisms, and reactivity in SbF₅/HF systems. acs.orgacs.org These simulations can elucidate the Grotthuss mechanism of proton transport and calculate the free energy profiles of reactions, such as the formation of cations in the superacid medium. wikipedia.orgacs.org The continued enhancement of these methods will allow for more accurate predictions of reaction energetics and catalyst stability under operational conditions. acs.org

A significant emerging frontier is the application of machine learning (ML) and artificial intelligence (AI) to catalyst design. aiche.orgarxiv.org ML algorithms can identify complex patterns in large datasets, predicting the activity and selectivity of different catalyst formulations and suggesting novel candidates. aiche.orgcatalysis.blog This data-driven approach can accelerate the discovery process, reducing the reliance on time-consuming trial-and-error experimentation. aiche.orgarxiv.org For ML models to be effective, they require large, high-quality datasets. researchgate.net Therefore, future work will involve not only developing more sophisticated algorithms but also generating the necessary experimental data to train them. researchgate.net The ultimate goal is to create a powerful workflow that integrates high-throughput computational screening with ML-driven predictions to design the next generation of superacid catalysts with unprecedented precision. arxiv.orgu-tokyo.ac.jp

New Applications in Specialized Chemical Syntheses and Advanced Materials Development

The unique reactivity of this compound is paving the way for its use in a variety of specialized applications, from synthesizing novel molecules to fabricating advanced materials. Its capacity to protonate nearly all organic compounds makes it a powerful reagent in synthetic chemistry. wikipedia.org An early example of its utility in inorganic synthesis was its use in creating tetraxenonogold complexes. wikipedia.org Future research will likely uncover synthetic routes to other exotic cations and novel inorganic or organometallic compounds that are inaccessible with weaker acids.

In the realm of materials science, superacids are finding new roles. They are already used as catalysts for producing high-performance polymers and fluoropolymers. patsnap.comnus.edu.sg Research is exploring the creation of novel polymers, such as phosphinated curable polyimides, with enhanced thermal and mechanical properties using fluoroantimonic acid-derived monomers. nus.edu.sg The development of solid superacid catalysts, such as sulfated zirconia or silica-supported superacids, is a major area of interest as it combines high catalytic activity with the benefits of heterogeneous catalysis, including easier handling and catalyst recycling. rsc.orgresearchgate.net

Furthermore, the extreme reactivity of hexafluoroantimonic acid is being harnessed for advanced material processing. In the electronics industry, it serves as a potent etchant for semiconductors like silicon, enabling the precise fabrication of microelectronic components. nus.edu.sg There is also potential for its use in developing materials for energy applications. The ability of superacids to facilitate ion transport and stabilize reactive intermediates could be beneficial in the context of fuel cells or advanced battery technologies. As researchers develop safer handling protocols and supported, recyclable catalyst systems, the scope of applications for this remarkable superacid will continue to expand. rsc.orgpatsnap.com

Q & A

Q. What are the recommended protocols for synthesizing hexafluoroantimonic acid hexahydrate with high purity in laboratory settings?

this compound (HSbF₆·6H₂O) is typically synthesized by reacting antimony pentafluoride (SbF₅) with hydrofluoric acid (HF) under rigorously anhydrous conditions. A stoichiometric excess of HF is required to ensure complete reaction, followed by controlled hydration to form the hexahydrate. Reactions must be conducted in fluoropolymer-lined vessels (e.g., PTFE or PFA) to prevent corrosion, and moisture must be excluded using inert gas purging (e.g., argon or nitrogen). Post-synthesis purification involves vacuum distillation or cryogenic recrystallization to isolate the hexahydrate phase .

Q. How should researchers safely handle and store this compound to minimize hydrolysis and degradation?

Due to its extreme hygroscopicity and reactivity, storage requires airtight containers made of PTFE or HDPE, maintained in desiccators with anhydrous calcium sulfate or molecular sieves. Handling must occur in gloveboxes under inert atmospheres (O₂ < 1 ppm, H₂O < 0.1 ppm). Exposure to moisture triggers hydrolysis, releasing toxic HF gas; thus, real-time humidity monitoring via capacitive sensors is advised. Neutralization protocols using calcium carbonate or magnesium oxide should be readily available in case of spills .

Q. What analytical methods are suitable for confirming the purity and stoichiometry of this compound?

Quantitative analysis combines:

- Ion Chromatography (IC): To verify F⁻ and SbF₆⁻ ion ratios.

- Karl Fischer Titration: For precise determination of water content (target: ~6 H₂O molecules per HSbF₆ unit).

- X-ray Diffraction (XRD): To confirm crystalline phase integrity against reference patterns. Discrepancies in stoichiometry often arise from incomplete hydration or SbF₅ impurities, necessitating iterative recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability thresholds for this compound?

Literature reports varying decomposition temperatures (80–120°C), likely due to differences in experimental conditions (e.g., heating rate, atmospheric moisture). To standardize measurements:

- Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to track mass loss and evolved gases (e.g., HF, H₂O).

- Conduct experiments under controlled humidity (e.g., dry N₂ vs. ambient air) to isolate moisture-induced degradation.

- Apply Kissinger analysis to determine activation energy for decomposition, enabling extrapolation to real-world storage conditions .

Q. What advanced spectroscopic techniques elucidate the protonation behavior of this compound in non-aqueous solvents?

- NMR Spectroscopy: ¹⁹F NMR at low temperatures (−40°C) resolves SbF₆⁻ coordination shifts, while ¹H NMR in CD₃CN tracks solvated proton dynamics.

- Raman Spectroscopy: Identifies Sb–F stretching modes (400–600 cm⁻¹) and hydrogen-bonding networks between H₃O⁺ and SbF₆⁻.

- X-ray Absorption Spectroscopy (XAS): Probes local Sb coordination geometry, distinguishing between [SbF₆]⁻ and potential hydrolysis byproducts like [SbF₅(OH)]⁻ .

Q. How does the catalytic efficiency of this compound compare to its anhydrous form in Friedel-Crafts alkylation reactions?

Experimental design should include:

- Kinetic Studies: Monitor reaction rates (e.g., toluene alkylation with benzyl chloride) under identical conditions (temperature, solvent).

- Acidity Measurement: Use Hammett acidity functions (H₀) with UV-vis indicators (e.g., nitroaniline derivatives) to compare proton-donating capacity.

- Operando IR Spectroscopy: Track intermediate formation (e.g., carbocations) to assess hydration’s impact on active site availability. Note: The hexahydrate may exhibit reduced activity due to water coordination but improved stability against side reactions .

Q. What experimental strategies mitigate structural instability during in situ studies of this compound in electrochemical applications?

- Inert Electrochemical Cells: Use sealed three-electrode systems with fluoropolymer membranes to exclude moisture and O₂.

- Cryo-TEM: Capture transient structural changes at sub-zero temperatures.

- Synchrotron XRD: High-intensity beams enable rapid data collection to minimize beam-induced degradation. Contradictory reports on SbF₆⁻ anion mobility in proton-exchange membranes require controlled humidity cycling tests paired with electrochemical impedance spectroscopy .

Methodological Notes

- Safety Compliance: Align handling protocols with ECHA guidelines for Sb and HF exposure limits (e.g., Sb: 0.5 mg/m³, HF: 1.8 mg/m³) .

- Data Validation: Cross-reference characterization results with databases like the Crystallography Open Database (COD) to avoid misinterpretation of amorphous byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.